2,3,4-Trichlorobenzoic acid

Description

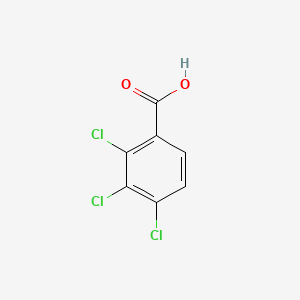

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSOOQIDPLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075331 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-75-9 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trichlorobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,3,4-trichlorobenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is a chlorinated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group and three chlorine atoms at positions 2, 3, and 4.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50-75-9[1] |

| Molecular Formula | C₇H₃Cl₃O₂[1] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl |

| InChI | 1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |

Chemical Structure Diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 225.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 187-188 °C | [2] |

| Boiling Point | 340.3 ± 37.0 °C (Predicted) | [2] |

| pKa | 2.23 ± 0.28 (Predicted) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a substituted benzoic acid will exhibit characteristic absorption bands. For this compound, the following are expected:

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be complex due to multiple chlorine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the carboxyl carbon and six for the aromatic carbons. The chemical shifts of the carbons bonded to chlorine will be significantly affected.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 224 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for three chlorine atoms (M, M+2, M+4, M+6) would be expected for the molecular ion and chlorine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily accessible literature. However, general methods for the synthesis and analysis of related chlorinated benzoic acids can be adapted.

Synthesis

A common route for the synthesis of polychlorinated benzoic acids is the oxidation of the corresponding polychlorinated toluene. For this compound, this would involve the oxidation of 2,3,4-trichlorotoluene.

Workflow for a potential synthesis via oxidation:

Methodology Outline:

-

Oxidation: 2,3,4-Trichlorotoluene is refluxed with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound.

Workflow for a potential HPLC analysis:

Methodology Outline:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be below the pKa of the acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 230 nm).

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in a sample.

Conclusion

This technical guide provides a summary of the known chemical properties and structure of this compound. While specific experimental data for this isomer is limited in public resources, the information presented, along with the generalized experimental protocols, serves as a valuable resource for scientists and researchers working with this compound. Further experimental work is encouraged to fully characterize its spectroscopic and chromatographic behavior.

References

Solubility of 2,3,4-Trichlorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trichlorobenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation development, and analytical method development. This document outlines key solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For acidic compounds like this compound, the pH of the medium can also significantly impact solubility, particularly in aqueous or protic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility behavior is understood. It exhibits low solubility in water and is expected to have good solubility in polar organic solvents.[1] The table below presents illustrative solubility data based on these general principles to provide a comparative framework.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |

| Water | 80.1 | Low (<0.1) |

| Methanol | 32.7 | High (>5) |

| Ethanol | 24.5 | High (>5) |

| Acetone | 20.7 | High (>5) |

| Ethyl Acetate | 6.0 | Moderate (1-5) |

| Dichloromethane | 9.1 | Moderate (1-5) |

| Toluene | 2.4 | Low (0.1-1) |

| Hexane | 1.9 | Very Low (<0.1) |

Note: The data in this table is illustrative and intended for comparative purposes. Experimental determination is necessary to obtain precise solubility values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][3][4]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). Construct a calibration curve from the standards and determine the concentration of this compound in the sample.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mg/mL, at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[5][6][7]

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish or watch glass (pre-weighed)

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (Steps 1-4).

-

Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the this compound. A vacuum oven can be used for lower boiling point solvents or heat-sensitive materials.

-

Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated. Cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is the difference between the final constant weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a solid compound using the isothermal shake-flask method coupled with HPLC analysis.

Caption: Workflow for solubility determination via the shake-flask method.

References

CAS number 50-75-9 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (CAS Number: 62-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Nitrosodimethylamine (NDMA), a semivolatile organic chemical of significant interest due to its carcinogenic properties and presence as a contaminant in various matrices, including pharmaceuticals and drinking water. This document compiles essential data, outlines experimental methodologies for its characterization, and visualizes key chemical pathways. The information presented is intended to support research, development, and quality control activities involving this compound.

Chemical Identity

-

Chemical Name: N-Nitrosodimethylamine

-

Synonyms: Dimethylnitrosamine (DMN), DMNA[1]

-

CAS Number: 62-75-9[1]

-

Molecular Formula: C₂H₆N₂O[2]

-

Chemical Structure: (CH₃)₂N-N=O[1]

Physical Properties

N-Nitrosodimethylamine is a yellow, oily liquid at room temperature with a faint, characteristic odor.[3] It is a volatile compound.[5] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow oily liquid | [3][6] |

| Odor | Faint, characteristic | [3] |

| Boiling Point | 151-153 °C | [3] |

| Melting Point | < 25 °C | [3] |

| Density | 1.0059 g/mL at 20°C | [1][7] |

| Vapor Pressure | 2.7 mmHg at 20°C | [1][8] |

| Solubility in Water | Miscible | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [1] |

| Octanol-Water Partition Coefficient (log Kow) | -0.57 | [1][3][8] |

| Henry's Law Constant | 2.63 x 10⁻⁷ atm-m³/mol at 20°C | [1][8] |

Chemical Properties

NDMA is stable under neutral conditions but can be reactive in acidic environments.[9] It is sensitive to light, particularly ultraviolet light, which can cause its degradation.[10]

-

Decomposition: Degrades upon exposure to sunlight (photolysis).[8][12] The half-life of NDMA vapor in the atmosphere with direct photolysis is estimated to be 5 to 30 minutes.[12] In water, it can be broken down by sunlight or natural biological processes.[8]

-

Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of NDMA are based on established analytical chemistry techniques. The following outlines general methodologies.

Determination of Boiling Point

The boiling point of NDMA can be determined using a standard distillation apparatus.

-

A sample of NDMA is placed in a distillation flask with boiling chips.

-

The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Determination of Density

A pycnometer is typically used for the precise determination of the density of liquid NDMA.

-

The pycnometer is first weighed empty.

-

It is then filled with distilled water of a known temperature and weighed again to determine its volume.

-

Finally, the pycnometer is filled with the NDMA sample at the same temperature and weighed.

-

The density is calculated by dividing the mass of the NDMA by the volume of the pycnometer.

Determination of Solubility in Water

The miscibility of NDMA in water can be qualitatively observed and quantitatively determined using various methods.

-

A known volume of NDMA is added to a known volume of water at a specific temperature.

-

The mixture is agitated to ensure thorough mixing.

-

The absence of phase separation indicates miscibility. For quantitative measurement, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the concentration of NDMA in the aqueous phase after equilibration.

Analytical Methods for Detection and Quantification

Due to its presence as a contaminant at trace levels, sensitive analytical methods are required for the detection and quantification of NDMA.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of NDMA in various matrices. The sample is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative and increasingly popular method, particularly for complex matrices. The sample is separated using liquid chromatography before detection by mass spectrometry.[1]

A typical analytical workflow involves:

-

Sample Preparation: Extraction of NDMA from the sample matrix using a suitable solvent or solid-phase extraction (SPE).

-

Chromatographic Separation: Injection of the extract into a GC or LC system to separate NDMA from other components.

-

Mass Spectrometric Detection: The separated NDMA is ionized, and the resulting ions are detected by the mass spectrometer, providing high sensitivity and selectivity.

Visualizations

Formation of N-Nitrosodimethylamine

NDMA can be synthesized in the laboratory by the reaction of dimethylamine with nitrous acid.[5] This reaction is a key pathway for its unintentional formation in various industrial processes and environmental settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aerobic Biodegradation of N-Nitrosodimethylamine by the Propanotroph Rhodococcus ruber ENV425 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 7. superfund.berkeley.edu [superfund.berkeley.edu]

- 8. epa.gov [epa.gov]

- 9. N-Nitrosodimethylamine Degradation Pathway [eawag-bbd.ethz.ch]

- 10. UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. degres.eu [degres.eu]

- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 2,3,4-Trichlorobenzoic Acid: A Technical Overview

Disclaimer: While this guide aims to provide a comprehensive overview of the environmental fate and transport of 2,3,4-trichlorobenzoic acid, a significant lack of specific experimental data for this particular isomer exists in publicly available scientific literature. Consequently, much of the information presented herein is based on data for other trichlorobenzoic acid isomers (e.g., 2,3,6-TBA) and general knowledge of the environmental behavior of chlorinated benzoic acids. The quantitative data provided should be considered as estimations and require experimental verification for this compound.

Introduction

This compound (2,3,4-TBA) is a member of the trichlorobenzoic acid (TBA) group of compounds, which are halogenated aromatic carboxylic acids. These compounds have seen use as herbicides and can enter the environment through various pathways. Understanding the environmental fate and transport of 2,3,4-TBA is crucial for assessing its potential ecological risks, including its persistence, mobility in soil and water, and potential to accumulate in living organisms. This technical guide provides an in-depth summary of the available information and estimations regarding the environmental behavior of 2,3,4-TBA, targeted at researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental fate of a chemical is significantly influenced by its physical and chemical properties. While experimental data for 2,3,4-TBA is scarce, estimations can be made based on its structure and data from related compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Formula | C₇H₃Cl₃O₂ | - |

| Molecular Weight | 225.46 g/mol | Influences transport and diffusion. |

| Water Solubility | Low | Limited dissolution in water, potential for partitioning to other phases. |

| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |

| Octanol-Water Partition Coefficient (log Kow) | High (estimated) | Indicates a tendency to partition into organic matter and lipids (bioaccumulation potential). |

| pKa | Acidic (estimated) | Will exist predominantly in its anionic form in most environmental compartments (soil and water), affecting its mobility and sorption. |

Environmental Fate

The environmental fate of 2,3,4-TBA is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning and transport between different environmental compartments.

Degradation

3.1.1. Biodegradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. However, chlorinated benzoic acids are often resistant to rapid biodegradation.

-

Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a key degradation mechanism for highly chlorinated aromatic compounds. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and more readily degradable intermediates. For other trichlorobenzoic acid isomers, anaerobic degradation has been observed, suggesting a similar potential for 2,3,4-TBA, although specific rates and pathways are unknown.

3.1.2. Abiotic Degradation

-

Photolysis: Photodegradation in the presence of sunlight can be a significant degradation pathway for some organic compounds in surface waters and on soil surfaces. While specific photolysis data for 2,3,4-TBA is lacking, chlorinated aromatic compounds can undergo photolytic dechlorination. The rate of photolysis would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

-

Hydrolysis: Due to the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is generally not considered a significant degradation pathway for chlorinated benzoic acids under typical environmental pH and temperature conditions.

Table 2: Estimated Environmental Degradation of this compound

| Process | Environmental Compartment | Estimated Rate/Half-life | Notes |

| Aerobic Biodegradation | Soil, Water | Slow | Highly dependent on microbial populations and environmental conditions. Specific data for 2,3,4-TBA is unavailable. |

| Anaerobic Biodegradation | Sediment, Anoxic zones | Potentially slow to moderate | Reductive dechlorination may occur. Specific data for 2,3,4-TBA is unavailable. |

| Photolysis | Surface Water, Soil Surface | Potentially significant | Dependent on sunlight intensity and water conditions. Quantum yield for 2,3,4-TBA is not reported. |

| Hydrolysis | Water | Negligible | Not expected to be a significant degradation pathway. |

Environmental Transport

3.2.1. Soil Mobility and Sorption

The movement of 2,3,4-TBA in soil is primarily governed by its sorption to soil particles. The key parameters describing this process are the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

As an acidic compound, the pKa of 2,3,4-TBA will strongly influence its sorption. At typical environmental pH values (above its pKa), it will exist as an anion. Anions are generally more mobile in soil than their neutral counterparts due to repulsion from negatively charged soil colloids. However, sorption can still occur through interactions with soil organic matter and mineral surfaces. Specific Kd and Koc values for 2,3,4-TBA have not been reported.

Table 3: Estimated Soil Sorption and Mobility of this compound

| Parameter | Estimated Value | Implication for Mobility |

| Soil Sorption Coefficient (Kd) | Data not available | Expected to be low to moderate, indicating potential for leaching. |

| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | Would provide a normalized measure of sorption to organic matter. |

| Mobility in Soil | Moderate to High | The anionic form is expected to be relatively mobile, posing a potential risk for groundwater contamination. |

3.2.2. Volatilization

Due to its low vapor pressure and its existence as an anion in most environmental waters, volatilization of 2,3,4-TBA from water or moist soil surfaces is not expected to be a significant transport pathway.

3.2.3. Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The bioconcentration factor (BCF) is a key parameter for assessing the potential for a chemical to bioaccumulate in aquatic organisms.

The high estimated octanol-water partition coefficient (log Kow) for 2,3,4-TBA suggests a potential for bioaccumulation. However, experimental BCF data for this specific isomer are not available.

Table 4: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Implication |

| Bioconcentration Factor (BCF) | Data not available | A high log Kow suggests a potential for bioaccumulation in aquatic organisms. Experimental data is needed for confirmation. |

Experimental Protocols

To obtain the much-needed quantitative data for this compound, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Biodegradation Studies

-

Ready Biodegradability (OECD 301): A series of screening tests (e.g., OECD 301 B - CO₂ Evolution Test) can be used to assess the ready biodegradability of 2,3,4-TBA. These tests typically run for 28 days and measure the extent of mineralization.

-

Inherent Biodegradability (OECD 302): If a substance is not readily biodegradable, tests for inherent biodegradability can be performed to assess its potential to biodegrade under favorable conditions.

-

Simulation Tests (e.g., OECD 308, 309): To determine biodegradation rates in more environmentally relevant conditions, simulation tests in aquatic sediments (OECD 308) or surface water (OECD 309) can be conducted.

Soil Sorption/Desorption Studies

-

Batch Equilibrium Method (OECD 106): This is the standard method for determining the soil sorption coefficient (Kd) and, subsequently, the Koc. The method involves equilibrating a solution of 2,3,4-TBA with a known mass of soil and measuring the concentration of the substance in the aqueous phase after equilibrium is reached.

Bioaccumulation Studies

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline provides methods for determining the bioconcentration factor (BCF) in fish. The test involves exposing fish to a known concentration of the test substance in water and measuring its concentration in the fish tissue over time.

Visualizations of Environmental Processes

Due to the lack of specific degradation pathway information for this compound, the following diagrams represent generalized pathways for the environmental fate and transport of a chlorinated benzoic acid.

Caption: Generalized environmental transport pathways for this compound.

Caption: Hypothetical microbial degradation pathways for this compound.

Conclusion and Research Needs

The environmental fate and transport of this compound are largely uncharacterized. Based on the behavior of similar compounds, it is likely to be persistent in the environment, with slow biodegradation rates. Its anionic nature suggests moderate to high mobility in soil, posing a potential risk for groundwater contamination. Furthermore, its estimated high lipophilicity indicates a potential for bioaccumulation.

To adequately assess the environmental risks associated with 2,3,4-TBA, further research is critically needed to generate specific experimental data for this isomer. Key research priorities include:

-

Determination of key physicochemical properties: Accurate measurement of water solubility, vapor pressure, log Kow, and pKa.

-

Biodegradation studies: Measurement of aerobic and anaerobic biodegradation rates in relevant environmental matrices (soil, water, sediment) and identification of degradation pathways and metabolites.

-

Sorption studies: Determination of Kd and Koc values in a range of soil types to accurately predict its mobility.

-

Bioaccumulation studies: Measurement of the bioconcentration factor (BCF) in relevant aquatic organisms.

-

Photodegradation studies: Determination of the photolysis rate and quantum yield in aqueous solutions.

Without these fundamental data, any environmental risk assessment for this compound will remain highly uncertain. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these critical knowledge gaps.

Microbial Degradation of 2,3,4-Trichlorobenzoic Acid in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 2,3,4-trichlorobenzoic acid (2,3,4-TCBA) in soil. Due to the limited direct research on this specific isomer, this guide synthesizes information from studies on closely related chlorinated benzoic acids to propose a putative metabolic pathway and provide relevant experimental protocols. This document outlines the key microbial players, enzymatic reactions, potential intermediates, and influencing environmental factors in the breakdown of 2,3,4-TCBA.

Introduction

This compound is a polychlorinated aromatic compound. The persistence and potential toxicity of chlorinated benzoic acids in the environment are of significant concern. Microbial degradation represents a key mechanism for the natural attenuation of these contaminants. Understanding the underlying biochemical and genetic basis of 2,3,4-TCBA degradation is crucial for developing effective bioremediation strategies for contaminated soils.

Microbial Players in Chlorobenzoate Degradation

A variety of soil microorganisms have been identified with the capacity to degrade chlorinated benzoic acids. While specific data for 2,3,4-TCBA degraders is scarce, bacteria from the genera Pseudomonas and Rhodococcus are well-documented degraders of other chlorobenzoate isomers.[1][2][3][4] These microorganisms often possess the necessary enzymatic machinery to initiate the breakdown of the aromatic ring.

Key Microbial Genera Involved in Chlorobenzoate Degradation:

-

Pseudomonas : Species such as Pseudomonas putida are known to degrade 3-chlorobenzoate (3-CBA) and other chlorinated aromatics.[2][5] They often harbor plasmids containing the genes for the degradative enzymes.[2]

-

Rhodococcus : Rhodococcus opacus has been shown to degrade 3-CBA through different pathways depending on the strain.[1] Strains of Rhodococcus are known for their metabolic versatility and ability to degrade a wide range of xenobiotic compounds.

-

Cupriavidus : This genus has been implicated in the degradation of various chlorobenzoic acid congeners.[6]

-

Bacillus : Some species of Bacillus have been identified as being capable of degrading chlorobenzoic acids.[7]

Proposed Degradation Pathway of this compound

Based on the established degradation pathways of other chlorinated benzoic acids, a putative aerobic degradation pathway for 2,3,4-TCBA is proposed. The degradation is likely initiated by a dioxygenase enzyme, leading to the formation of a substituted catechol, which is a central intermediate in the degradation of many aromatic compounds. This catechol then undergoes ring cleavage.

Initial Ring Activation: Dioxygenation

The first step is the dihydroxylation of the aromatic ring, catalyzed by a benzoate dioxygenase . This enzyme incorporates two oxygen atoms to form a dihydrodiol intermediate.

Dehydrogenation to a Catechol

The unstable dihydrodiol is then dehydrogenated by a dihydrodiol dehydrogenase to form a substituted catechol, likely 3,4,5-trichlorocatechol .

Aromatic Ring Cleavage

The resulting trichlorocatechol is the substrate for a ring-cleavage dioxygenase . There are two main types of ring cleavage:

-

Ortho (or intradiol) cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase . This is a common pathway for chlorinated catechols.[2][4]

-

Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase . While some catechol 2,3-dioxygenases can act on chlorocatechols, they are often subject to inactivation by 3-chloro-substituted catechols.[8][9]

Given the substitution pattern of the likely intermediate, an ortho-cleavage pathway is the more probable route for productive degradation.

Downstream Metabolism

Following ring cleavage, the resulting muconic acid derivative undergoes a series of reactions including cycloisomerization, hydrolysis, and reductive dehalogenation to eventually yield intermediates of central metabolism, such as those of the tricarboxylic acid (TCA) cycle.

Caption: A putative aerobic degradation pathway for this compound.

Quantitative Data on Chlorobenzoate Degradation

| Compound | Microorganism/System | Concentration | Degradation Rate/Half-life | Reference |

| 3-Chlorobenzoic Acid | Pseudomonas putida | 100 mg/L | >99.3% removal in a fixed-bed reactor | [5] |

| 4-Chlorobenzoic Acid | Pseudomonas aeruginosa | 2 g/L | Complete degradation | [10] |

| 2,3,6-Trichlorobenzoic Acid | Aerobic soil | Not specified | Resistant to biodegradation (0% of theoretical BOD in 4 weeks) | [11] |

| Various Pesticides | Various soils | Not specified | Half-life can range from a few days to over 100 days depending on the compound and soil conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the microbial degradation of 2,3,4-TCBA in soil.

Isolation of this compound Degrading Microorganisms

Objective: To isolate bacteria from soil capable of utilizing 2,3,4-TCBA as a sole source of carbon and energy.

Materials:

-

Soil sample from a potentially contaminated site.

-

Basal Salts Medium (BSM).

-

This compound (analytical grade).

-

Sterile flasks, petri dishes, and other standard microbiology labware.

-

Incubator shaker.

Protocol:

-

Enrichment Culture:

-

Add 1 g of soil to 100 mL of BSM in a 250 mL flask.

-

Supplement the medium with 2,3,4-TCBA at a suitable concentration (e.g., 50-100 mg/L) as the sole carbon source.

-

Incubate the flask at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.

-

After incubation, transfer 10 mL of the culture to 90 mL of fresh BSM with 2,3,4-TCBA and incubate under the same conditions. Repeat this transfer 3-5 times to enrich for degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture in sterile saline.

-

Plate 100 µL of each dilution onto BSM agar plates containing 2,3,4-TCBA as the sole carbon source.

-

Incubate the plates at 30°C until colonies appear.

-

Pick individual colonies and re-streak onto fresh BSM agar plates with 2,3,4-TCBA to ensure purity.

-

-

Confirmation of Degradation:

-

Inoculate pure isolates into liquid BSM with 2,3,4-TCBA and monitor the disappearance of the compound over time using HPLC or GC-MS.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Caption: A typical workflow for the isolation of 2,3,4-TCBA degrading microorganisms.

Soil Microcosm Study

Objective: To determine the degradation rate and identify metabolites of 2,3,4-TCBA in a controlled soil environment.

Materials:

-

Fresh soil, sieved to <2 mm.

-

This compound (analytical grade and, if possible, ¹⁴C-labeled).

-

Sterile glass jars or beakers.

-

Incubator.

-

Analytical instruments (HPLC, GC-MS, Liquid Scintillation Counter).

Protocol:

-

Microcosm Setup:

-

Place a known amount of sieved soil (e.g., 50 g) into sterile glass jars.

-

Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

-

Spike the soil with a solution of 2,3,4-TCBA to achieve the target concentration. If using ¹⁴C-labeled compound, add a known amount of radioactivity.

-

Prepare control microcosms (e.g., sterile soil to assess abiotic degradation).

-

Cover the jars with a gas-permeable material and incubate in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms.

-

Extract the soil with a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts for the concentration of 2,3,4-TCBA and potential metabolites using HPLC or GC-MS.

-

If using ¹⁴C-labeled compound, measure the radioactivity in the soil extracts and potentially trap evolved ¹⁴CO₂ to determine mineralization.

-

Preparation of Cell-Free Extracts for Enzyme Assays

Objective: To prepare crude cell extracts containing the enzymes involved in 2,3,4-TCBA degradation for in vitro assays.

Materials:

-

Bacterial culture grown on 2,3,4-TCBA.

-

Buffer (e.g., phosphate or Tris-HCl buffer).

-

Lysozyme, DNase.

-

Sonication equipment or French press.

-

High-speed centrifuge.

Protocol:

-

Cell Harvesting:

-

Grow the bacterial strain in a liquid medium with 2,3,4-TCBA as an inducer until the mid-log phase.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with a cold buffer.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a small volume of cold buffer.

-

Lyse the cells using a physical method such as sonication on ice or by passing them through a French press. Chemical lysis with lysozyme can also be used.

-

Add a small amount of DNase to reduce the viscosity of the lysate.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.

-

The resulting supernatant is the cell-free extract. Store it on ice and use it for enzyme assays as soon as possible.

-

Dioxygenase Enzyme Assay

Objective: To measure the activity of the initial dioxygenase enzyme that attacks 2,3,4-TCBA.

Materials:

-

Cell-free extract.

-

This compound.

-

NADH or NADPH.

-

Spectrophotometer or oxygen electrode.

Protocol (Spectrophotometric Assay):

-

Set up a reaction mixture containing buffer, cell-free extract, and NADH/NADPH.

-

Initiate the reaction by adding 2,3,4-TCBA.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH. The rate of NADH/NADPH consumption is proportional to the dioxygenase activity.

Protocol (Oxygen Electrode Assay):

-

Add buffer and cell-free extract to the oxygen electrode chamber and allow it to equilibrate.

-

Add NADH/NADPH.

-

Initiate the reaction by adding 2,3,4-TCBA.

-

Monitor the rate of oxygen consumption. The substrate-dependent oxygen uptake rate reflects the dioxygenase activity.

Caption: A general experimental workflow for studying the microbial degradation of 2,3,4-TCBA.

Conclusion

The microbial degradation of this compound in soil is a complex process that is not yet fully understood. However, by extrapolating from the knowledge of related chlorinated aromatic compounds, it is likely that soil microorganisms, particularly from the genera Pseudomonas and Rhodococcus, can degrade this compound through a pathway involving initial dioxygenation, formation of a trichlorocatechol, and subsequent ortho-ring cleavage. Further research is needed to isolate and characterize specific 2,3,4-TCBA degrading organisms, elucidate the definitive degradation pathway, and identify the responsible genes and enzymes. The experimental protocols provided in this guide offer a framework for conducting such research, which will be essential for developing effective bioremediation strategies for soils contaminated with this and other polychlorinated benzoic acids.

References

- 1. Pathways of 3-Chlorobenzoate Degradation by Rhodococcus opacus strains 1CP and 6a - Solyanikova - Microbiology [bakhtiniada.ru]

- 2. [Degradation of 3-chlorobenzoic acid by a Pseudomonas putida strain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Altering Catalytic Properties of 3-Chlorocatechol-Oxidizing Extradiol Dioxygenase from Sphingomonas xenophaga BN6 by Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photolytic Degradation of 2,3,4-Trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichlorobenzoic acid is a halogenated aromatic compound. Understanding its environmental fate, particularly its degradation under the influence of light (photolysis), is crucial for assessing its environmental impact and persistence. Photolytic degradation involves the breakdown of a molecule by absorbing light energy, leading to the formation of various intermediates and, ultimately, mineralization to simpler inorganic compounds. This guide outlines the probable photolytic degradation pathways of this compound based on the known behavior of analogous compounds.

Proposed Photolytic Degradation Pathways

The photolytic degradation of chlorinated aromatic compounds in aqueous environments can proceed through several mechanisms, including reductive dechlorination, hydroxyl radical attack, and direct photolysis. Based on studies of other chlorobenzoic acid isomers, the degradation of this compound is likely to follow a multi-step process.

Primary Degradation Steps:

-

Reductive Dechlorination: The primary and most common initial step is the breaking of a carbon-chlorine bond. The position of the chlorine atom on the benzene ring influences the ease of removal. For this compound, dechlorination could occur at any of the three positions, leading to the formation of dichlorobenzoic acid isomers.

-

Hydroxylation: Attack by hydroxyl radicals (•OH), which are often generated in the presence of photosensitizers or through other photochemical processes in natural waters, can lead to the replacement of a chlorine atom or a hydrogen atom with a hydroxyl group. This results in the formation of various hydroxylated and chlorinated benzoic acid derivatives.

Secondary Degradation and Mineralization:

The initial degradation products, such as dichlorobenzoic acids and hydroxylated intermediates, are typically more susceptible to further photolytic degradation. This can involve further dechlorination, hydroxylation, and ring cleavage. Ultimately, these reactions are expected to lead to the formation of aliphatic carboxylic acids, which are then mineralized to carbon dioxide (CO2) and chloride ions (Cl-).

The following diagram illustrates a proposed photolytic degradation pathway for this compound.

Experimental Protocols (Representative)

The following are representative experimental protocols for studying the photolytic degradation of chlorinated benzoic acids, adapted from studies on analogous compounds.

Sample Preparation and Irradiation

Objective: To expose an aqueous solution of this compound to a controlled light source.

Materials:

-

This compound (analytical standard)

-

Ultrapure water

-

Quartz reaction vessel

-

UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm or a solar simulator)

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute with ultrapure water to the desired initial concentration (e.g., 10 mg/L).

-

Transfer the solution to a quartz reaction vessel. Quartz is used as it is transparent to UV light.

-

Place the reaction vessel in a temperature-controlled chamber and maintain a constant temperature (e.g., 25 °C) using a water bath.

-

Continuously stir the solution to ensure homogeneity.

-

Irradiate the solution with the UV lamp. The distance between the lamp and the solution should be fixed to ensure constant light intensity.

-

Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Store the samples in the dark at 4 °C until analysis to prevent further degradation.

Analytical Methods

Objective: To identify and quantify the parent compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS/MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile or semi-volatile degradation products after derivatization.

-

Ion Chromatography (IC) for the quantification of chloride ions.

-

Total Organic Carbon (TOC) analyzer for measuring the extent of mineralization.

HPLC Method (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at a specific wavelength (e.g., 230 nm) or MS detection for higher selectivity and sensitivity.

The following workflow diagram illustrates the experimental and analytical process.

Quantitative Data (Illustrative)

As no specific quantitative data for the photolytic degradation of this compound is available, the following tables provide illustrative data based on studies of other chlorobenzoic acids. This data is intended to provide a general understanding of the expected degradation kinetics and should be experimentally determined for the specific compound of interest.

Table 1: Illustrative Photodegradation Kinetics of Chlorobenzoic Acids

| Compound | Light Source | Initial Concentration (mg/L) | Apparent Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |

| 2,3,6-Trichlorobenzoic Acid | Simulated Solar Light | 10 | 0.025 | 27.7 | [1] |

| 3-Chlorobenzoic Acid | UV Lamp (254 nm) | 20 | 0.015 | 46.2 | [2] |

| 4-Chlorobenzoic Acid | UV Lamp (254 nm) | 25 | 0.031 | 22.4 | [3] |

Table 2: Illustrative Mineralization Data for Chlorobenzoic Acids

| Compound | Treatment | Irradiation Time (min) | TOC Removal (%) | Chloride Ion Release (%) | Reference |

| 2,3,6-Trichlorobenzoic Acid | Photocatalysis (TiO₂) | 240 | > 90 | ~100 | [1] |

| 3-Chlorobenzoic Acid | Photocatalysis (Graphene/TiO₂) | 180 | 75 | 85 | [2][4] |

Conclusion

While direct experimental data on the photolytic degradation of this compound is lacking, a comprehensive understanding can be inferred from the behavior of structurally similar chlorobenzoic acids. The proposed degradation pathways involve initial reductive dechlorination and hydroxylation, followed by further degradation of intermediates and eventual mineralization. The provided representative experimental protocols and illustrative quantitative data serve as a foundation for researchers to design and conduct specific studies on this compound. Such research is essential for a complete environmental risk assessment and the development of potential remediation strategies for this compound.

References

- 1. Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanism of Degradation of Reactive Radical-Mediated Probe Compounds by the UV/Chlorine Process: Theoretical Calculation and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - figshare - Figshare [figshare.com]

Toxicological Profile of 2,3,4-Trichlorobenzoic Acid: A Data Gap Analysis

Researchers, scientists, and drug development professionals are advised that a comprehensive toxicological profile for 2,3,4-trichlorobenzoic acid (CAS No. 50-75-9) cannot be constructed at this time due to a significant lack of available data in the public domain. While this document aims to provide an in-depth technical guide, extensive searches have revealed no specific quantitative toxicological data, detailed experimental protocols, or established signaling pathways related to this particular isomer.

This report will summarize the limited information available for this compound and present a comparative overview of toxicological data for other trichlorobenzoic acid isomers to provide a broader context. It is crucial to emphasize that the data on other isomers should not be extrapolated to this compound due to the potential for significant differences in toxicological properties based on chlorine atom substitution patterns on the benzoic acid ring.

This compound: Current State of Knowledge

This compound is a chlorinated aromatic compound.[1] Its primary utility is as a synthetic intermediate in various industrial and research applications.[1] Due to its chlorinated nature, there are concerns regarding its potential for environmental persistence, and its use is subject to regulatory oversight in many jurisdictions.[1] The United States Environmental Protection Agency (EPA) Substance Registry Services provides its Chemical Abstracts Service (CAS) number as 50-75-9 and its molecular formula as C7H3Cl3O2.[2]

Despite its industrial use, publicly accessible toxicological databases and scientific literature lack specific studies on its acute, sub-chronic, or chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, or reproductive and developmental effects.

Toxicological Data for Other Trichlorobenzoic Acid Isomers

To provide a comparative perspective, this section summarizes available toxicological data for other isomers of trichlorobenzoic acid. This information is not representative of this compound and should be interpreted with caution.

Acute Toxicity

Quantitative data on acute toxicity is available for some isomers, offering a glimpse into the potential range of acute effects for this class of compounds.

| Isomer | Test Species | Route of Administration | LD50 | Reference |

| 2,3,5-Trichlorobenzoic acid | Mouse | Subcutaneous | 300 mg/kg | [3] |

| 2,3,6-Trichlorobenzoic acid | Rat | Oral | 650 - 1500 mg/kg | [4] |

| 2,3,6-Trichlorobenzoic acid | Mouse | Oral | 615 - 1000 mg/kg | [4] |

| 2,3,6-Trichlorobenzoic acid | Rabbit | Oral | 600 mg/kg | [4] |

| 2,3,6-Trichlorobenzoic acid | Guinea pig | Oral | 1218 mg/kg | [4] |

| 2,4,6-Trichlorobenzyl chloride (acid derivative) | Rat | Oral | 3075 mg/kg | [5] |

Other Toxicological Endpoints

Information regarding other toxicological effects is sparse and primarily qualitative, derived from safety data sheets.

| Isomer | Endpoint | Observation | Reference |

| 2,3,5-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [6] |

| 2,3,5-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [6] |

| 2,3,6-Trichlorobenzoic acid | Chronic Toxicity | Hepatic degenerative changes observed in a subchronic feeding study in rats. | [7] |

| 2,4,5-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [8] |

| 2,4,5-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [8] |

| 2,4,6-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [5][9] |

| 2,4,6-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [5][9] |

General Experimental Protocols for Toxicity Testing

In the absence of specific experimental protocols for this compound, this section outlines a general workflow for acute oral toxicity testing based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Signaling Pathways: A Research Gap

No information was found regarding signaling pathways modulated by this compound. Research on other chlorinated benzoic acids has suggested potential interactions with various cellular pathways. For instance, some natural chlorinated benzoic acid derivatives have been investigated for their effects on pathways like PI3K/AKT, which are critical in cancer progression.[14] However, such data is not available for this compound.

The following diagram illustrates a hypothetical workflow for investigating the impact of a compound on a signaling pathway.

Conclusion and Future Directions

The current lack of toxicological data for this compound represents a significant knowledge gap that hinders a comprehensive risk assessment. To address this, a systematic toxicological evaluation is warranted. This should include:

-

Acute toxicity studies via relevant routes of exposure (oral, dermal, inhalation).

-

Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity assays to assess mutagenic and clastogenic potential.

-

Carcinogenicity bioassays .

-

Reproductive and developmental toxicity studies .

-

Mechanistic studies to elucidate potential modes of action and effects on signaling pathways.

Until such data becomes available, any handling or use of this compound should proceed with a high degree of caution, employing appropriate personal protective equipment and engineering controls to minimize exposure. The information on other trichlorobenzoic acid isomers, while not directly applicable, suggests that skin, eye, and respiratory irritation are potential hazards associated with this class of compounds.

References

- 1. This compound|CAS 50-75-9|RUO [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 2,4,6-三氯苯甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the History and Discovery of Trichlorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and properties of the six constitutional isomers of trichlorobenzoic acid. An organochlorine compound, trichlorobenzoic acid (TBA) with the chemical formula C₇H₃Cl₃O₂ exists in six different forms depending on the arrangement of the three chlorine atoms on the benzene ring. These isomers have found applications in various fields, from agriculture as herbicides to intermediates in the synthesis of pharmaceuticals and dyes.

Historical Overview and Discovery

One of the most historically significant isomers is 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , which was recognized for its potent herbicidal properties. It acts as a synthetic auxin, disrupting plant growth processes and leading to its use as a post-emergence herbicide for controlling broadleaf weeds in various crops.[1][2] The other isomers have been utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the trichloro-substituted phenyl ring serves as a key structural motif.[3][4] For instance, 2,4,6-trichlorobenzoic acid is a vital intermediate in the Yamaguchi esterification protocol, a widely used method for the synthesis of esters.[5]

Physicochemical Properties of Trichlorobenzoic Acid Isomers

The distinct substitution patterns of the chlorine atoms on the benzene ring give rise to variations in the physicochemical properties of the six isomers. These differences influence their reactivity, solubility, and biological activity.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trichlorobenzoic acid | 50-75-9 | C₇H₃Cl₃O₂ | 225.46 | 187-188 | 340.3 ± 37.0 |

| 2,3,5-Trichlorobenzoic acid | 50-73-7 | C₇H₃Cl₃O₂ | 225.46 | 166-167 | 329.4 ± 37.0 |

| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.46 | 126-127 | 324.5 ± 37.0 |

| 2,4,5-Trichlorobenzoic acid | 50-82-8 | C₇H₃Cl₃O₂ | 225.46 | 164-166 | 329.7 ± 37.0 |

| 2,4,6-Trichlorobenzoic acid | 50-43-1 | C₇H₃Cl₃O₂ | 225.46 | 160-164 | 329.7 ± 37.0 |

| 3,4,5-Trichlorobenzoic acid | 51-39-8 | C₇H₃Cl₃O₂ | 225.46 | 208-210.5 | 345.4 ± 37.0 |

Solubility: Trichlorobenzoic acids generally exhibit low solubility in water due to the hydrophobic nature of the chlorinated benzene ring. They are, however, more soluble in organic solvents. For instance, 3,4,5-trichlorobenzoic acid is moderately soluble in ethanol, acetone, and ethyl acetate.[6] 2,4,6-trichlorobenzoic acid is soluble in polar organic solvents like methanol, ethanol, and acetone but has limited solubility in non-polar solvents.[7] The solubility of these acids can be influenced by pH, with increased solubility at both lower and higher pH values due to the ionization of the carboxylic acid group.[6]

Experimental Protocols for Synthesis

The synthesis of trichlorobenzoic acid isomers can be achieved through various methods, often starting from chlorinated toluenes or benzenes. Below are generalized experimental protocols for the synthesis of several isomers.

Synthesis of this compound

A common method for the preparation of this compound is through the acid-catalyzed hydrolysis of 2,3,4-trichlorobenzonitrile.[8]

Protocol:

-

Hydrolysis: 2,3,4-Trichlorobenzonitrile is refluxed with a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete conversion of the nitrile.

-

Isolation: Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of this compound.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any remaining acid, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Synthesis of 2,3,6-Trichlorobenzoic Acid

One synthetic route to 2,3,6-trichlorobenzoic acid involves the oxidation of 2,3,6-trichlorotoluene. A more direct laboratory preparation can be achieved from 2,3,6-trichlorobenzene.[9]

Protocol:

-

Reaction Setup: To a reaction vessel containing 100 mL of water, add 2,3,6-trichlorobenzene.

-

Catalyst Addition: Introduce a phase-transfer catalyst, such as 0.4 g of tetrabutylammonium chloride.

-

Oxidation: Add 63 g of potassium permanganate to the mixture.

-

Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 6 hours with stirring.

-

Work-up: After the reaction is complete, filter the mixture. Adjust the pH of the filtrate to 3 using a 5% hydrochloric acid solution.

-

Precipitation and Isolation: A large amount of white solid, 2,3,6-trichlorobenzoic acid, will precipitate. Collect the solid by filtration.

-

Purification: Wash the collected solid with a small amount of water and dry to obtain the final product. The purity can be assessed by HPLC.[9]

Synthesis of 2,4,6-Trichlorobenzoic Acid

This isomer can be synthesized through the carboxylation of 1,3,5-trichlorobenzene.[5] Another method involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene followed by oxidation.[10] A multi-step process starting from 1,3,5-trichlorobenzene is also documented.[11]

Protocol via Friedel-Crafts Acylation and Oxidation:

-

Acylation: In a four-hole boiling flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 183.3 g of 1,3,5-trichlorobenzene and 256.2 g of anhydrous aluminum trichloride. Heat the mixture to 70 °C.

-

Reagent Addition: While stirring, add 119 g of acetyl chloride dropwise over 1.5 hours.

-

Reaction: Increase the temperature to 90-95 °C and continue the reaction for 3-4 hours to form 1-acetyl-2,4,6-trichlorobenzene.

-

Oxidation: The resulting 1-acetyl-2,4,6-trichlorobenzene is then oxidized to the corresponding benzoate salt using an oxidizing agent like sodium hypochlorite.

-

Acidification: The benzoate salt is subsequently acidified with a strong acid to yield 2,4,6-trichlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization.

Protocol via Carboxylation of 1,3,5-trichlorobenzene and subsequent hydrolysis:

-

Reaction Setup: In a 2000L enamel still, add 100kg of water and slowly add 750kg of sulfuric acid while stirring. Heat the mixture to 125 °C.

-

Addition of Precursor: Slowly add the crude product from the reaction of 1,3,5-trichlorobenzene and carbon tetrachloride (2,4,6-trichlorobenzotrichloride) over 50 minutes.

-

Reaction: Maintain the temperature and stir for 4 hours.

-

Isolation: Cool the reaction to room temperature to allow crystallization. Filter the crystals and wash them twice with two volumes of water.

-

Drying: Dry the product to obtain crude 2,4,6-trichlorobenzoic acid.

-

Refining: The crude product (87.6kg) is added to 175.2kg of water in a 2000L still. The pH is adjusted to 10 with 35.04kg of 40% sodium hydroxide. 0.9kg of activated carbon is added, and the mixture is heated to 70 °C for 2 hours and then filtered hot. The filtrate is cooled to 50 °C and acidified to pH 1 with concentrated hydrochloric acid. The resulting solid is filtered and dried to yield 85kg of 2,4,6-trichlorobenzoic acid.[11]

Biological Activity and Signaling Pathways

Herbicidal Activity of 2,3,6-Trichlorobenzoic Acid

2,3,6-TBA is a well-known synthetic auxin herbicide.[1][2] Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, plant death.

The primary mode of action of synthetic auxins involves their interaction with the auxin signaling pathway. This pathway is crucial for numerous developmental processes in plants. The key components of this pathway include the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[12]

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1 and the Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that regulate plant growth and development.[13]

Synthetic auxins like 2,3,6-TBA bind to the TIR1/AFB co-receptors, initiating the degradation of Aux/IAA proteins and leading to a continuous and excessive activation of auxin-responsive genes. This sustained and abnormally high level of auxin signaling disrupts normal plant development, causing symptoms such as epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.

Caption: Disruption of the auxin signaling pathway by synthetic auxins.

Applications in Drug Development and Research

Several trichlorobenzoic acid isomers serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] The presence of the trichlorophenyl group can impart specific steric and electronic properties to a molecule, potentially enhancing its binding affinity to biological targets and influencing its pharmacokinetic profile.[4] For example, 2,4,6-trichlorobenzoic acid is used to create sterically hindered motifs in drug candidates.[4]

Conclusion

The six isomers of trichlorobenzoic acid, while sharing the same molecular formula, exhibit distinct properties and applications. From the potent herbicidal activity of 2,3,6-TBA, which has been instrumental in weed management, to the role of other isomers as versatile building blocks in organic synthesis for the pharmaceutical and agrochemical industries, these compounds continue to be of significant interest to researchers and scientists. A thorough understanding of their synthesis, properties, and biological activities is crucial for their safe and effective use and for the development of new technologies. Further research into the specific biological effects and potential applications of each isomer will undoubtedly continue to expand our knowledge of these important organochlorine compounds.

References

- 1. Buy 3,4,5-Trichlorobenzoic acid | 51-39-8 [smolecule.com]

- 2. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound|CAS 50-75-9|RUO [benchchem.com]

- 9. 2,3,6-TRICHLOROBENZOIC ACID | 50-31-7 [amp.chemicalbook.com]

- 10. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]

- 11. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Auxin Input Pathway Disruptions Are Mitigated by Changes in Auxin Biosynthetic Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Trichlorobenzoic Acid and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six constitutional isomers of trichlorobenzoic acid, focusing on their chemical properties, synthesis, and basicity. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development, where a thorough understanding of the physicochemical properties of chlorinated aromatic compounds is crucial.

Introduction to Trichlorobenzoic Acid Isomers

Trichlorobenzoic acids are a group of organochlorine compounds with the chemical formula C₇H₃Cl₃O₂. There are six constitutional isomers, distinguished by the substitution pattern of the three chlorine atoms on the benzoic acid ring. These isomers exhibit distinct physical and chemical properties due to the varying electronic and steric effects of the chlorine substituents.

The six isomers of trichlorobenzoic acid are:

-

2,3,4-Trichlorobenzoic acid

-

2,3,5-Trichlorobenzoic acid

-

2,3,6-Trichlorobenzoic acid

-

2,4,5-Trichlorobenzoic acid

-

2,4,6-Trichlorobenzoic acid

-

3,4,5-Trichlorobenzoic acid

Basic Properties of Trichlorobenzoic Acid Isomers

The basicity of the trichlorobenzoic acid isomers is a critical parameter influencing their reactivity, solubility, and biological activity. The acidity of the carboxylic acid group is quantified by its pKa value, where a lower pKa indicates a stronger acid and, consequently, a weaker conjugate base.

Table 1: Physicochemical Properties and pKa Values of Trichlorobenzoic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |

| This compound | 50-75-9 | C₇H₃Cl₃O₂ | 225.46 | 2.23[1] |

| 2,3,5-Trichlorobenzoic acid | 50-73-7 | C₇H₃Cl₃O₂ | 225.46 | - |

| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.46 | 1.25 (Predicted)[2], ~1.8 (Estimated Experimental)[3] |

| 2,4,5-Trichlorobenzoic acid | 50-82-8 | C₇H₃Cl₃O₂ | 225.46 | - |

| 2,4,6-Trichlorobenzoic acid | 50-43-1 | C₇H₃Cl₃O₂ | 225.46 | 1.40[4] |

| 3,4,5-Trichlorobenzoic acid | 51-39-8 | C₇H₃Cl₃O₂ | 225.46 | - |

Note: The pKa values presented are largely predicted and should be used as a guide. Experimental verification is recommended for critical applications.

The acidity is expected to be highest for isomers with chlorine atoms at the ortho positions (2- and 6- positions) due to the strong inductive effect and potential steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.

Synthesis of Trichlorobenzoic Acid Isomers

The synthesis of specific trichlorobenzoic acid isomers can be achieved through various routes, often starting from commercially available chlorinated toluenes, benzenes, or other substituted benzoic acids. Below are plausible synthetic approaches for each isomer.

General Synthetic Strategies

-

Oxidation of Trichlorotoluenes: A common method involves the oxidation of the methyl group of a corresponding trichlorotoluene isomer using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Hydrolysis of Trichlorobenzonitriles: The hydrolysis of a trichlorobenzonitrile under acidic or basic conditions can yield the corresponding carboxylic acid.

-

Carboxylation of Trichlorobenzenes: Direct carboxylation of a trichlorobenzene can be achieved using organometallic intermediates (e.g., Grignard or organolithium reagents) followed by reaction with carbon dioxide.

Plausible Synthesis Protocols

3.2.1. This compound

This isomer can be synthesized by the oxidation of 2,3,4-trichlorotoluene.

-

Step 1: Oxidation. 2,3,4-trichlorotoluene is refluxed with an aqueous solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Step 2: Work-up. After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.

-

Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

3.2.2. 2,3,5-Trichlorobenzoic acid

Synthesis can be approached via the hydrolysis of 2,3,5-trichlorobenzonitrile.

-

Step 1: Hydrolysis. 2,3,5-trichlorobenzonitrile is heated under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-